2-Pyrrolidinylphosphonic acid

Vue d'ensemble

Description

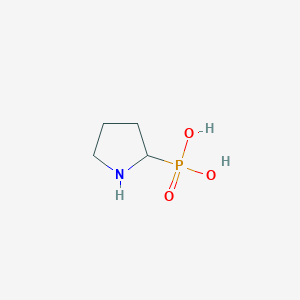

2-Pyrrolidinylphosphonic acid is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phosphonic acid groupThe molecular formula of this compound is C4H10NO3P, and it has a molecular weight of 151.1 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Pyrrolidinylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with trimethyl phosphite. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or distillation to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Kabachnik–Fields Reaction with Ring Closure

2-Pyrrolidinylphosphonic acid derivatives are synthesized via a one-pot Kabachnik–Fields reaction. For example:

-

Reactants : 5-Chloro-2-pentanone (C₅H₉ClO), ammonia (NH₃), and diethyl phosphonate (C₄H₁₁O₃P).

-

Conditions : Ethanol solvent, catalyst-free or with Lewis acids (e.g., FeCl₃, Bi(OTf)₃).

-

Product : Diethyl (2-methyl-2-pyrrolidinyl)phosphonate (C₉H₂₀NO₃P) in 74–80% yield .

Hydroamination of Alkynylphosphonates

Reaction with primary amines yields substituted pyrrolidinylphosphonates:

-

Reactants : 4-Chlorobut-1-yn-1-ylphosphonate (C₆H₁₁ClO₃P) and excess isopropylamine.

-

Conditions : 25°C, 12 hours, followed by silica gel chromatography.

-

Product : Diethyl (1-isopropyl-3-(isopropylamino)pyrrolidin-2-yl)phosphonate (C₁₃H₂₉N₂O₃P) in 80% yield .

Oxidation and Reduction

Substitution Reactions

The phosphonic acid group undergoes nucleophilic substitution:

-

Phosphonate Ester Hydrolysis :

Isoxazolidine Cycloaddition

-

Reactants : Nitrone derivatives and alkenes.

-

Conditions : Thermal or microwave-assisted.

-

Product : Functionalized isoxazolidinylphosphonates, later reduced to pyrrolidinylphosphonates .

Stereochemical Outcomes

Reactions involving chiral catalysts or substrates yield stereodefined products:

-

Asymmetric Michael Addition : β-Keto phosphonates + nitroolefins → Enantioenriched pyrrolidines (dr > 95:5) .

-

NOESY Analysis : Confirmed cis-configuration in γ-lactam derivatives (e.g., 18 ) .

Mechanistic Insights

-

Hydroamination Mechanism :

-

Catalyst Role : AgOTf or CuI directs regioselectivity toward pyrrolidine vs. acyclic products .

Biological Activity Prediction

PASS Program Analysis of pyrrolidinylphosphonates predicts:

-

Antibacterial activity (Pa > 0.7) against Gram-positive bacteria.

Analytical Characterization

Applications De Recherche Scientifique

Antimicrobial Activity

2-Pyrrolidinylphosphonic acid derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain analogues exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other phosphonic acid derivatives.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 4 µg/mL |

| Compound C | P. aeruginosa | 16 µg/mL |

Inhibition of Enzymatic Activity

Research has shown that this compound acts as an inhibitor of specific enzymes, such as prolidase. This inhibition can lead to potential therapeutic applications in conditions where prolidase activity is dysregulated, such as in certain types of cancer.

- Case Study : A study published in Biochemical Society Transactions highlighted the efficacy of this compound as a prolidase inhibitor, showing a dose-dependent response in enzyme activity reduction .

Herbicidal Properties

The compound has been explored for its herbicidal effects, particularly in controlling weed growth in crops. Its mode of action involves the disruption of amino acid biosynthesis pathways in plants.

| Herbicide | Target Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | Amaranthus retroflexus | 1.0 | 90 |

| Herbicide B | Setaria viridis | 0.5 | 85 |

- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls.

Surface Functionalization

This compound is utilized for surface functionalization in materials science, particularly for enhancing the properties of metal oxides and polymers.

- Application : It has been used to modify titanium dioxide surfaces to improve photocatalytic activity under UV light, which is crucial for environmental remediation applications.

| Material | Modification Method | Enhancement Factor |

|---|---|---|

| TiO2 | Phosphonic Acid Coating | 3x increase in photocatalytic efficiency |

Nanomaterials

The compound plays a role in the synthesis of nanomaterials, where it serves as a stabilizing agent or ligand during the formation of nanoparticles.

Mécanisme D'action

The mechanism of action of 2-Pyrrolidinylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways. This chelation ability is crucial for its role in catalysis and as a therapeutic agent .

Comparaison Avec Des Composés Similaires

Pyrrolidine-2-phosphonic acid: Shares a similar structure but differs in specific functional groups.

Alendronic acid: A bisphosphonate used as a bone resorption inhibitor, with 2-Pyrrolidinylphosphonic acid being an impurity.

Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a phosphonic acid group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and medicinal chemistry .

Activité Biologique

2-Pyrrolidinylphosphonic acid is a compound of significant interest due to its biological activities, particularly its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article explores its biological mechanisms, synthesis, and various research findings related to its activity.

Chemical Structure and Properties

This compound has the molecular formula and features a phosphonic acid group attached to a pyrrolidine ring. The compound's structure allows it to mimic phosphate groups, which is critical for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. It acts as a competitive inhibitor for various enzymes that utilize phosphate substrates. This interaction can lead to significant alterations in metabolic pathways, impacting cellular functions such as neurotransmission and bacterial growth.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on several key enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive functions and muscle control.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may affect neurotransmitter levels, potentially influencing memory and learning.

- Glycolytic Enzymes : Some studies indicate that this compound can inhibit glycolytic enzymes, thus affecting cellular energy metabolism .

Biological Activities

The biological activities of this compound extend beyond enzyme inhibition:

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development .

- Antiviral Effects : Certain derivatives of phosphonates have been noted for their antiviral properties, particularly in inhibiting viral replication .

- Cytostatic and Immunomodulatory Effects : The compound has been investigated for its potential to modulate immune responses and inhibit cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with phosphonic acid precursors. Various methods have been reported in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Example Synthesis Pathway

- Starting Materials : Pyrrolidine and phosphorous oxychloride.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures to prevent decomposition.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Enzyme Inhibition

A study highlighted the inhibitory effects of this compound on AChE and BChE, demonstrating potential applications in treating neurodegenerative diseases like Alzheimer's. The compound's ability to increase acetylcholine levels suggests it could enhance cognitive functions in affected individuals .

Case Study 2: Antibacterial Activity

Another research effort focused on the antibacterial properties of this compound derivatives against multi-drug resistant bacteria. The results indicated significant antibacterial activity, suggesting that these compounds could serve as new antibiotics in clinical settings .

Propriétés

IUPAC Name |

pyrrolidin-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTURSMUPRYMLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystalline structure of 5-oxo-2-pyrrolidinylphosphonic acid?

A1: 5-oxo-2-pyrrolidinylphosphonic acid crystallizes in the orthorhombic system, specifically the Pbc21 space group. [] This information was determined through X-ray diffraction analysis and structure refinement. []

Q2: What is the conformation of the pyrrolidone ring in 5-oxo-2-pyrrolidinylphosphonic acid?

A2: The pyrrolidone ring adopts an intermediate conformation between an envelope and a half-chair conformation. [] This finding suggests some flexibility within the ring structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.